5-Boc-Octahydropyrrolo[3,4-c]pyridine - 1257389-94-8

5-Boc-Octahydropyrrolo[3,4-c]pyridine

Catalog Number: EVT-1483743
CAS Number: 1257389-94-8
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of a tetrahydro-β-carboline derivative: This step involves a Pictet-Spengler reaction between a β-aryl pyrrolidine and an appropriate aldehyde, typically formaldehyde. The reaction results in the formation of a hexahydropyrrolo[3,4-c]isoquinoline derivative. []
Chemical Reactions Analysis
  • Acylation: The nitrogen atom of the octahydropyrrolo[3,4-c]pyridine core can be readily acylated using various acylating agents, such as acid chlorides or anhydrides. This reaction allows for the introduction of diverse substituents at the nitrogen atom, which can modulate the biological activity of the resulting compounds. []
Applications
  • Library Synthesis: It can be used in the preparation of diverse libraries of potentially pharmacologically active compounds, particularly those targeting the central nervous system. This application stems from the presence of the 2-arylethyl amine moiety, a structural feature often found in CNS-active compounds. []

(4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Compound Description: This compound serves as a key intermediate in the stereoselective synthesis of Moxifloxacin, an antibiotic. []
  • Relevance: This compound shares the core pyrrolo[3,4-b]pyridine structure with 5-Boc-Octahydropyrrolo[3,4-c]pyridine. Both differ in the saturation level of the rings and the position of the nitrogen atom in the bicyclic system. Additionally, the specific stereochemistry at the 4a and 7a positions in this compound is notable for its role in Moxifloxacin synthesis. []

Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate

  • Compound Description: This compound is a racemic intermediate used in the synthesis of (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. []
  • Relevance: This compound represents a precursor in the synthetic pathway to the related compound (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, which shares the core pyrrolopyridine structure with 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The piperidine ring in this compound undergoes transformations to eventually form the fused bicyclic system found in the target compound. []

Dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate

  • Compound Description: This optically active compound is obtained by enzymatic resolution of the racemic Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate and serves as a chiral building block for the synthesis of (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. []
  • Relevance: This chiral intermediate further highlights the synthetic connection between 5-Boc-Octahydropyrrolo[3,4-c]pyridine and the (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, emphasizing the importance of stereochemistry in these related compounds. []

(4aR,7aS)-1-Alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione

  • Compound Description: This bicyclic compound is another crucial intermediate generated during the synthesis of (4aS, 7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. []
  • Relevance: This intermediate further demonstrates the step-by-step construction of the pyrrolopyridine scaffold, which is structurally similar to 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The presence of the furo[3,4-b]pyridine core highlights the structural similarities and modifications needed to achieve the target compound. []
  • Compound Description: This compound's crystal structure was analyzed to confirm the absolute configuration of the pyrrolopiperidine fragment. []
  • Relevance: This compound shares a close structural resemblance to 5-Boc-Octahydropyrrolo[3,4-c]pyridine. Both possess the same core octahydropyrrolo[3,4-c]pyridin scaffold. The key differences lie in the substituents on the nitrogen atom and the presence of a carbonyl group at the 3-position in this related compound. []

rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

  • Compound Description: This racemic precursor is used in the synthesis of (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate. []
  • Relevance: This compound, a precursor to the related compound (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate, underscores the shared synthetic pathway and structural similarities with 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The presence of the hexahydropyrrolo[3,4-c]pyridine core in this compound, albeit with different protecting groups and substituents, points to the common structural motif. []

Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one

  • Compound Description: This compound is an intermediate obtained during the synthesis of (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate. []
  • Relevance: This intermediate is structurally very similar to 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The only difference lies in the lack of the Boc protecting group on the nitrogen atom. []

2-Methyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole (A-582941)

  • Compound Description: A-582941 acts as an agonist for α7 nicotinic acetylcholine receptors (nAChRs), with implications in regulating neurotransmission and potential therapeutic applications for cognitive disorders. []
  • Relevance: This compound possesses the octahydropyrrolo[3,4-c]pyrrole core, closely resembling the structure of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The key difference lies in the nitrogen atom at position 5 of the pyrrolo[3,4-c]pyrrole core being replaced with a carbon atom in A-582941. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: [H]A-585539 serves as a high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR), valuable for characterizing this receptor subtype and exploring potential therapeutic interventions in neuropsychiatric disorders. []
  • Relevance: Although not directly containing the pyrrolo[3,4-c]pyridine core, this compound exhibits structural similarities to 5-Boc-Octahydropyrrolo[3,4-c]pyridine through its bicyclic system and the presence of a phenylpyridazine substituent. It highlights the exploration of related structures for targeting nAChRs, suggesting potential shared pharmacophoric features. []
  • Compound Description: This group of compounds represents a novel class of heterocyclic systems synthesized and investigated for potential biological activity. []
  • Relevance: While structurally distinct from the core pyrrolopyridine, these compounds are relevant due to their synthesis involving similar building blocks and methodologies, such as cyclocondensation reactions, which are relevant to the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. []

1-Substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones

  • Compound Description: This series of compounds represents another novel class of heterocyclic systems, synthesized via a modified Curtius rearrangement, highlighting the diversity of accessible structures from similar starting materials. []
  • Relevance: As with the 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, these compounds showcase the use of analogous building blocks and synthetic strategies, like the modified Curtius rearrangement, providing insights into potential synthetic routes for modifying or preparing analogs of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. []

N-Boc-4-aminopyrazole-5-carbaldehydes

  • Compound Description: These compounds are versatile building blocks used in the synthesis of both 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones. []
  • Relevance: The use of N-Boc protected building blocks in this research aligns with the Boc-protection strategy employed in 5-Boc-Octahydropyrrolo[3,4-c]pyridine, suggesting a common approach in heterocyclic chemistry for controlling reactivity and directing synthesis. []

5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids

  • Compound Description: These carboxylic acids are crucial starting materials in the synthesis of 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones, demonstrating the importance of functional group manipulation in building complex heterocycles. []
  • Relevance: Similar to the previous compound, the utilization of this building block emphasizes the significance of incorporating specific functional groups, such as carboxylic acids, in designing synthetic routes for heterocycles related to 5-Boc-Octahydropyrrolo[3,4-c]pyridine. []

4,8-Dimethyl-6,7,8,9-tetrahydropyrido[4′,3′:4,5]thieno[2,3-e][1,2,4]triazolo[3,4-a]-4H-pyrimidin-5-ones

  • Compound Description: This compound represents a novel heterocyclic ring system synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. []
  • Relevance: While structurally distinct, the synthesis of this compound and its use of a similar building block (2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) to those employed in some of the other papers highlights the versatility and potential for structural diversity within this field of heterocyclic chemistry. It suggests possible alternative synthetic strategies or modifications that could be explored for 5-Boc-Octahydropyrrolo[3,4-c]pyridine. []

7-Methyl-2,3,6,7,8,9-hexahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrrolo[1,2-a]-1H, 10H-pyrimidin-10-one

  • Compound Description: Similar to the previous compound, this is another novel heterocyclic system synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, emphasizing the potential of this building block in generating diverse structures. []
  • Relevance: The use of the same starting material as the previous compound further emphasizes the exploration of related heterocyclic systems, even those with substantial structural differences from 5-Boc-Octahydropyrrolo[3,4-c]pyridine. It suggests a broader context of research into the synthesis and properties of fused heterocycles. []

8-Methyl-1,2,3,4,7,8,9,10-octahydropyrido[4′,3′:4,5]thieno[2,3-d]-11H-pyrimidin-11-one

  • Compound Description: Another novel heterocyclic ring system synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. []
  • Relevance: The continued use of 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in this study reinforces the exploration of different heterocyclic frameworks, providing insights into the breadth of structures accessible through modifications of common building blocks. It broadens the context for understanding the synthesis and potential applications of compounds related to 5-Boc-Octahydropyrrolo[3,4-c]pyridine. []

9-Methyl-2,3,4,5,8,9,10,11-octahydro[4′,3′:4,5]thieno[2,3-d]azepino-[1,2-a]-1H, 12H-pyrimidin-12-one

  • Compound Description: This final compound in the series represents yet another novel heterocyclic system synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, showcasing the diversity achievable with this building block. []
  • Relevance: The consistent use of the same starting material in generating diverse heterocyclic systems, even those significantly different from 5-Boc-Octahydropyrrolo[3,4-c]pyridine, emphasizes the versatility of certain building blocks and the potential for exploring a wide range of structures in this area of chemistry. []
  • Compound Description: This compound is a protected form of phytosphingosine, a naturally occurring sphingosine derivative with significant biological activity, especially in cell signaling pathways. []
  • Relevance: While not directly containing a pyrrolopyridine system, N-Boc-phytosphingosine is relevant because it also utilizes the Boc protecting group, a common strategy in organic synthesis for temporarily masking reactive groups. This highlights the shared synthetic techniques used in working with compounds like 5-Boc-Octahydropyrrolo[3,4-c]pyridine, suggesting potential similarities in handling and reactivity. []
  • Compound Description: This compound is another protected form of phytosphingosine, modified to allow for further derivatization at the 1-position. []
  • Relevance: The use of this protected intermediate underscores the strategic manipulation of functional groups in complex molecules like phytosphingosine and its relevance to the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. The introduction and modification of protecting groups, like the carbonate group, highlight the importance of controlling reactivity and directing subsequent chemical transformations in both cases. []
  • Compound Description: This compound serves as a novel synthon for synthesizing various sphingosine derivatives, demonstrating the versatility of thiocarbonates in organic synthesis. []
  • Relevance: While not directly containing the pyrrolopyridine framework, this compound's use as a versatile synthon and its reliance on the Boc protecting group resonate with the synthetic strategies employed for 5-Boc-Octahydropyrrolo[3,4-c]pyridine. It emphasizes the importance of carefully choosing protecting groups and developing synthetic intermediates that allow for controlled modifications to access a diverse range of analogs. []

Properties

CAS Number

1257389-94-8

Product Name

5-Boc-Octahydropyrrolo[3,4-c]pyridine

IUPAC Name

tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

LRTPRHCNWAEZBN-NXEZZACHSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.